molecular formula C9H13BrN2O B1511912 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine CAS No. 1142944-58-8

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No. B1511912
Key on ui cas rn: 1142944-58-8
M. Wt: 245.12 g/mol
InChI Key: BALXFCSLYKCGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975439B2

Procedure details

A mixture of 1.2 g of 2-(2-dimethylamino-ethoxy)-pyridin-4-ylamine, 0.749 g of sodium bromide and 1.16 g of copper sulfate is cooled to 0° C. and treated with 12 mL of 9 M sulfuric acid with stirring. The resulting dark suspension is treated at 0° C. with a solution of 0.503 g of sodium nitrite in water (0.8 mL) and stirred at 0° C. for 1.5 h and at room temperature for 1.5 h. The reaction mixture is pored onto ice-water, brought to basic pH with 30% sodium hydroxide, and extracted with methylene chloride. The organics are dried (magnesium sulfate), concentrated and purified by silica gel chromatography (7:3 ethyl acetate/methanol) to give [2-(4-bromo-pyridin-2-yloxy)-ethyl]-dimethyl-amine as an oil. MS (m/z): 245 (M+1); Rf 0.25 (7:3 ethyl acetate/methanol).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.749 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.503 g
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[C:10](N)[CH:9]=[CH:8][N:7]=1.[Br-:14].[Na+].S(=O)(=O)(O)O.N([O-])=O.[Na+].[OH-].[Na+]>O.S([O-])([O-])(=O)=O.[Cu+2]>[Br:14][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([O:5][CH2:4][CH2:3][N:2]([CH3:13])[CH3:1])[CH:11]=1 |f:1.2,4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CN(CCOC1=NC=CC(=C1)N)C
Name
Quantity
0.749 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
1.16 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.503 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0° C. for 1.5 h and at room temperature for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (7:3 ethyl acetate/methanol)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.